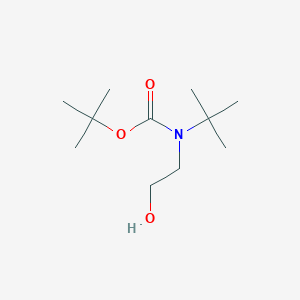
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate can be synthesized by reacting di-tert-butyl dicarbonate with ethanolamine. The reaction typically occurs under basic conditions, often using sodium hydroxide or another base to facilitate the reaction . The process involves the formation of a carbamate linkage between the tert-butoxycarbonyl group and the ethanolamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and hydroxylamines are common nucleophiles that react with this compound.
Acids: Trifluoroacetic acid, hydrochloric acid, and sulfuric acid are used for deprotection reactions.
Major Products Formed
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the tert-butoxycarbonyl group.
科学研究应用
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is widely used in scientific research, particularly in:
作用机制
The primary mechanism of action for tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective reactions are necessary .
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonylsulfamoyl chloride: Another protecting group used in organic synthesis.
N-tert-butoxycarbonylimidazole: Used for similar purposes in protecting amines.
N-tert-butoxycarbonyl-N’-methylethylenediamine: A related compound with similar protective properties.
Uniqueness
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection and reactivity. Its stability under various conditions and ease of removal make it a preferred choice in many synthetic applications .
属性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h13H,7-8H2,1-6H3 |
InChI 键 |
CZUFFMBAWKKWJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(CCO)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















